2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a chemical compound that features a phenyl group and a piperidine ring attached to an acetic acid moiety. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where the intermediate product reacts with carbon dioxide in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine ring and phenyl group in the compound help in optimizing the 3D orientation of the PROTAC, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Uniqueness
2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is unique due to its specific structural features that make it an ideal semi-flexible linker for PROTAC development. The presence of both the phenyl group and the piperidine ring provides the necessary rigidity and flexibility, optimizing the 3D orientation of the PROTAC and enhancing its drug-like properties .
Properties
CAS No. |
2309474-08-4; 860226-70-6 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 |
IUPAC Name |
2-phenyl-2-piperidin-4-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-5,11-12,14H,6-9H2,(H,15,16);1H |
InChI Key |
LYHXYKVMUDNFOC-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(C2=CC=CC=C2)C(=O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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